[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride

Solubility Salt form Formulation

Select the dihydrochloride salt (CAS 1955506-57-6) for aqueous solubility ≥10 mg/mL, eliminating DMSO artifacts in IC₅₀ assays. The 2-piperidin-1-yl geometry ensures optimal kinase hinge-binding; the 3-aminomethyl handle enables rapid amide coupling for parallel library synthesis. Claimed in 17 patent series as a Wnt pathway inhibitor scaffold. Computed LogP 1.43–1.53 and TPSA 42.15 Ų place this compound in CNS drug space (Fsp³ 0.545), outperforming morpholine and 6-regioisomer analogs. The bidentate N,N-coordination motif supports Pd(II), Cu(I), or Ru(II) catalysis.

Molecular Formula C11H19Cl2N3
Molecular Weight 264.19
CAS No. 1955506-57-6
Cat. No. B2817232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride
CAS1955506-57-6
Molecular FormulaC11H19Cl2N3
Molecular Weight264.19
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl
InChIInChI=1S/C11H17N3.2ClH/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14;;/h4-6H,1-3,7-9,12H2;2*1H
InChIKeyWKYVYAWORRZRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: [2-(Piperidin-1-yl)pyridin-3-yl]methanamine Dihydrochloride (CAS 1955506-57-6)


[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride is a heterocyclic amine building block consisting of a pyridine core substituted at the 2-position with a piperidin-1-yl group and at the 3-position with an aminomethyl group, isolated as the dihydrochloride salt [1]. This scaffold is embedded in 17 patent-disclosed chemical series targeting Wnt pathway inhibition, kinase modulation, and receptor antagonism [2]. The compound is supplied as a powder with molecular formula C₁₁H₁₉Cl₂N₃ and molecular weight 264.2 g/mol [3].

Why Generic Substitution Is Not Viable for [2-(Piperidin-1-yl)pyridin-3-yl]methanamine Dihydrochloride


Although several piperidinyl-pyridinyl-methanamine regioisomers and heterocyclic analogs are commercially available, they are not functionally interchangeable. The 2-piperidin-1-yl substitution pattern dictates the spatial orientation of the basic amine and the piperidine ring relative to the pyridine nitrogen, which directly influences hydrogen-bonding geometry, metal-coordination capacity, and receptor-binding pharmacophore fit . Furthermore, the dihydrochloride salt form confers aqueous solubility and storage stability that the free base (CAS 953903-71-4) lacks [1]. These differences translate into measurable variation in computed lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bond donor/acceptor profiles that govern ADME and assay compatibility .

Quantitative Differentiation Evidence for [2-(Piperidin-1-yl)pyridin-3-yl]methanamine Dihydrochloride


Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1955506-57-6) systematically improves aqueous solubility compared with the free base (CAS 953903-71-4). The addition of two HCl equivalents converts the primary amine and piperidine nitrogen into their hydrochloride forms, increasing the calculated polar surface area and enabling full dissolution in aqueous buffers at concentrations ≥10 mg/mL, whereas the free base exhibits limited water solubility (<1 mg/mL) [1]. This salt form also enhances long-term storage stability at room temperature [2].

Solubility Salt form Formulation

Regiochemistry-Driven Pharmacophoric Differentiation: 2-Piperidin-1-yl vs. 6-Piperidin-1-yl

The 2-piperidin-1-yl substitution places the piperidine ring adjacent to the pyridine nitrogen, creating a bidentate coordination environment, whereas the 6-piperidin-1-yl regioisomer (CAS 914637-06-2) positions the piperidine ring distal to the pyridine nitrogen [1]. This positional difference alters the computed XLogP3 (1.0 for the 6-regioisomer vs. 1.4–1.5 for the 2-regioisomer) , reflecting differences in intramolecular hydrogen-bonding and solvent-accessible surface area that affect ligand–target interaction geometry.

Regiochemistry Pharmacophore Binding

Conformational and Steric Differentiation vs. Pyrrolidine Analog

The six-membered piperidine ring adopts a chair conformation with an Fsp³ value of 0.545, whereas the five-membered pyrrolidine analog (CAS 859850-79-6) adopts a puckered envelope conformation with an Fsp³ of 0.500 . The increased ring size and conformational flexibility of piperidine contribute to a lower computed LogP (1.43–1.53 for piperidine vs. 1.91 for pyrrolidine) , and a larger steric footprint that can differentially occupy hydrophobic sub-pockets in target proteins.

Conformation Ring size Sterics

Hydrogen-Bond Acceptor Profile vs. Morpholine Analog

The piperidine analog (C₁₁H₁₇N₃) possesses 3 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), whereas the morpholine analog (CAS 870063-29-9, C₁₀H₁₅N₃O) contains 4 HBA due to the ring oxygen . The additional HBA in the morpholine increases TPSA (estimated >50 Ų vs. 42.15 Ų for piperidine) and reduces LogP, which can impair passive membrane permeability. This class-level relationship is well-established: each additional HBA typically reduces Caco-2 permeability by approximately 2-fold [1].

Hydrogen bonding Heteroatom ADME

Demonstrated Patent Utility as a Privileged Scaffold

The 2-(piperidin-1-yl)pyridin-3-yl core appears in 17 patent families, including the Merck Patent GmbH pyridyl piperidine series (WO2017/0107222) claiming Wnt pathway inhibitors for oncology [1][2]. In contrast, the 6-regioisomer appears in fewer than 5 patent disclosures [3]. This enrichment reflects the synthetic accessibility of the 2-substituted scaffold for late-stage diversification at the 3-aminomethyl position, which the 6-regioisomer and the pyrrolidine/morpholine analogs cannot replicate with the same efficiency.

Patent landscape Wnt inhibition Kinase

Recommended Application Scenarios for [2-(Piperidin-1-yl)pyridin-3-yl]methanamine Dihydrochloride


Kinase Inhibitor Lead Optimization Requiring Aqueous Assay Compatibility

The dihydrochloride salt form eliminates the need for high DMSO concentrations in biochemical kinase assays. Medicinal chemistry teams using this compound as a hinge-binding scaffold can directly prepare stock solutions in aqueous buffer (≥10 mg/mL), avoiding DMSO-related artifacts in IC₅₀ determinations [1]. The 2-piperidin-1-yl geometry positions the piperidine nitrogen for potential hydrogen-bond interactions with the kinase hinge region [2].

Wnt Pathway Antagonist Medicinal Chemistry Programs

The 2-(piperidin-1-yl)pyridin-3-yl core is explicitly claimed in the Merck pyridyl piperidine patent series as a Wnt pathway inhibitor scaffold [1]. The 3-aminomethyl group provides a primary amine handle for rapid amide coupling or reductive amination diversification, enabling parallel library synthesis. Procurement of the dihydrochloride salt ensures consistent stoichiometry for SAR studies [2].

CNS-Targeted Probe Design Requiring Balanced Lipophilicity

With a computed LogP of 1.43–1.53 and TPSA 42.15 Ų, this compound falls within the optimal CNS drug space (LogP 1–3, TPSA <70 Ų) [1][2]. The piperidine chair conformation provides higher Fsp³ (0.545) than the pyrrolidine analog, which is associated with improved clinical developability . Researchers designing brain-penetrant probes should prioritize this scaffold over the morpholine analog (higher TPSA, lower permeability) or the 6-regioisomer (altered pharmacophore geometry) .

Coordination Chemistry and Catalysis Ligand Development

The 2-piperidin-1-yl pyridine provides a bidentate N,N-coordination motif suitable for transition-metal complexation. The dihydrochloride salt can be neutralized in situ to generate the free diamine ligand for Pd(II), Cu(I), or Ru(II) catalysis [1]. The 3-aminomethyl substituent offers a site for further functionalization without disrupting the metal-binding pocket, an advantage over the 6-regioisomer where the aminomethyl group is para to the pyridine nitrogen [2].

Quote Request

Request a Quote for [2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.